Triflumuron
Overview
Description
Triflumuron is a benzoylurea insecticide, a member of monochlorobenzenes, an organofluorine compound, and an aromatic ether . It is the active ingredient in some insect growth regulators . It is formulated as an off-shears pour-on lousicide for control of the sheep body louse Bovicola ovis .
Molecular Structure Analysis
Triflumuron has a molecular formula of C15H10ClF3N2O3 . The IUPAC name is 2-chloro-N-[[[4-(trifluoromethoxy)phenyl]amino]carbonyl]benzamide . The molecular weight is 358.70 g/mol .Chemical Reactions Analysis
Triflumuron is not highly flammable, not explosive nor oxidizing . It does not meet the classification criteria based on available data .Physical And Chemical Properties Analysis
Triflumuron is a white odourless powder . It has a relative density D4 20 = 1.551 (purity: >99.8%) . The boiling point could not be determined, due to molecule decomposition after melting (decomposition temperature: > 200°C) .Scientific Research Applications
Impact on Tetranychus Urticae
Triflumuron demonstrates significant effects on the biological performance of the two-spotted spider mite, Tetranychus urticae. Research has shown that it affects the survival rates of this pest, impacting both egg development and adult survival. Additionally, triflumuron has been observed to influence fecundity, effectively reducing population growth, making it a valuable asset in integrated pest management programs for T. urticae (Sáenz-de-Cabezón et al., 2006).
Use in Vector Control of Chagas' Disease
Triflumuron has been identified as a promising alternative for controlling insect vectors of Chagas' disease. The substance disrupts chitin synthesis during larval development, significantly impacting the ecdysis period of Rhodnius prolixus, the insect vector. This has been particularly notable in the context of phase contrast synchrotron microtomography studies (Sena et al., 2016).
Embryocidal and Larvicidal Effects
Research has also revealed that triflumuron exhibits embryocidal and larvicidal effects against the red flour beetle, Tribolium castaneum. It significantly affects the hatching process and the survival of early larvae, particularly when applied at various developmental stages (Parween, 2003).
Impact on Honeybee Colony Survival
In studies concerning honeybees, Apis mellifera, triflumuron exhibited significant residual toxicity, particularly impacting brood development. It led to a reduction in capped brood and larval mortality, indicating its hazardous nature for honeybee colonies (Amir & Peveling, 2004).
Effectiveness in Mosquito Control
Triflumuron has been evaluated for its efficacy against mosquito larvae in various environments, including clean and polluted water. It has shown promise in controlling populations of Anopheles and Culex mosquitoes, crucial vectors for diseases like malaria (Batra et al., 2005).
Safety And Hazards
properties
IUPAC Name |
2-chloro-N-[[4-(trifluoromethoxy)phenyl]carbamoyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3N2O3/c16-12-4-2-1-3-11(12)13(22)21-14(23)20-9-5-7-10(8-6-9)24-15(17,18)19/h1-8H,(H2,20,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIPTRIXGHTTNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5034355 | |
Record name | Triflumuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5034355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triflumuron | |
CAS RN |
64628-44-0 | |
Record name | Triflumuron | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64628-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triflumuron [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064628440 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triflumuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5034355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-N-[[[4-(trifluoromethoxy)phenyl]amino]carbonyl]benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.055 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIFLUMURON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3FT64DYG8K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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